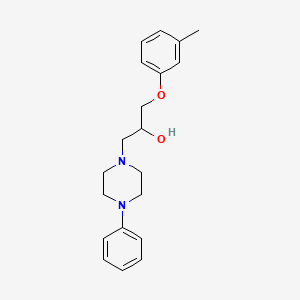
1-(3-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a complex organic compound that features a phenoxy group, a piperazine ring, and a propanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-methylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-phenylpiperazine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(3-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. The phenoxy and piperazine groups can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
- 1-(3-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- 1-(3-Fluorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
Uniqueness: 1-(3-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and interactions with biological targets
Propiedades
Número CAS |
66307-10-6 |
|---|---|
Fórmula molecular |
C20H26N2O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-(3-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H26N2O2/c1-17-6-5-9-20(14-17)24-16-19(23)15-21-10-12-22(13-11-21)18-7-3-2-4-8-18/h2-9,14,19,23H,10-13,15-16H2,1H3 |
Clave InChI |
NBGZKUGCLABWPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


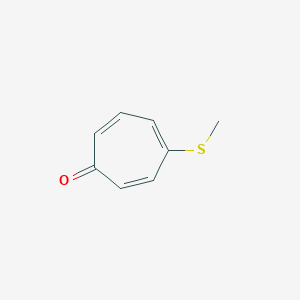
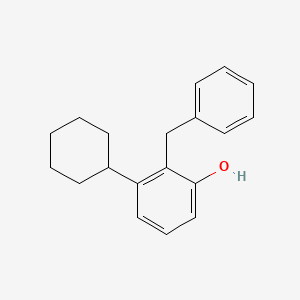
![Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-](/img/structure/B14482954.png)

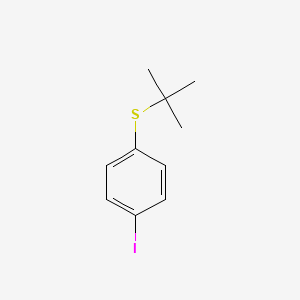
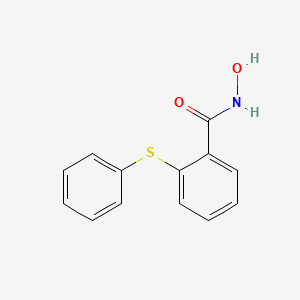


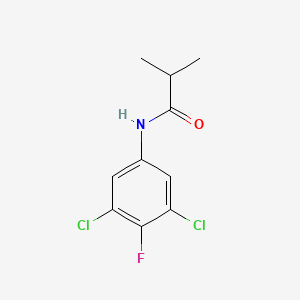
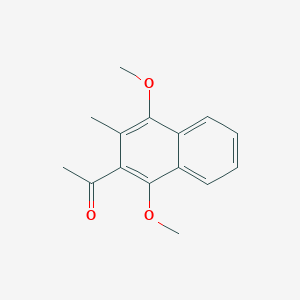



![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
